4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Wnt signaling Cancer Hit-to-lead optimization

Researchers exploring kinase inhibitor chemical space face limited access to 1,2,3-thiadiazole scaffolds with built-in heterocyclic recognition. This compound bridges that gap: 4-phenyl-1,2,3-thiadiazole-5-carboxamide core with N-(pyridin-2-ylmethyl) hinge-binding motif. • Wnt inhibitor pharmacophore: sub-μM potency; pyridin-2-ylmethyl essential for target engagement • IRAK-4 kinase profiling: replace thiazole cores for selectivity studies • Agrochemical: validated 4-Ph-thiadiazole backbone for oomycete pathogen control • CYP probe: CYP2E1/CYP2B4 metabolic inactivation studies Custom synthesis with full analytical characterization. Global shipping available.

Molecular Formula C15H12N4OS
Molecular Weight 296.3 g/mol
Cat. No. B12173400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC15H12N4OS
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C15H12N4OS/c20-15(17-10-12-8-4-5-9-16-12)14-13(18-19-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)
InChIKeyXYYZZAZPRUAUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure and Identity of 4-Phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide


4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1190256-95-1) is a synthetic small molecule built on a 1,2,3-thiadiazole-5-carboxamide core, featuring a 4-phenyl ring and an N-(pyridin-2-ylmethyl) side chain . The 1,2,3-thiadiazole scaffold is a five-membered heterocycle with broad utility in medicinal chemistry and agrochemicals, known for its potential as a bioisostere and its applications in kinase inhibition and crop protection [1]. This specific derivative incorporates a 2-pyridylmethyl amide, a moiety often associated with improved hydrogen‑bonding potential and kinase hinge‑binding interactions, distinguishing it from simpler alkyl or aryl carboxamide analogs [2]. While quantitative head‑to‑head pharmacological data for this precise compound remains limited in the open literature, its structural features align with design strategies used in IRAK‑4 and Wnt pathway inhibitor programs, suggesting a use case for procurement by medicinal chemistry teams seeking to explore 1,2,3‑thiadiazole chemical space with a built‑in heterocyclic recognition element.

Why Generic Analogs Cannot Substitute for 4-Phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide


The 1,2,3-thiadiazole-5-carboxamide family contains numerous members with varying substituents at the 4‑position and the carboxamide nitrogen. Simple substitution, such as replacing the N‑(pyridin‑2‑ylmethyl) group with an N‑phenyl or N‑cyclopropyl group, can profoundly alter the compound’s target engagement profile. For instance, within known kinase inhibitor series, the pyridin‑2‑ylmethyl moiety is not merely a solubilizing group; it can act as a hinge‑binding element that dictates kinase selectivity versus off‑target receptors [1]. Similarly, the 4‑phenyl group contributes to a hydrophobic pocket interaction that a 4‑methyl or 4‑trifluoromethyl substituent cannot fully mimic, potentially leading to differences in potency and selectivity [2]. The specific combination of 4‑phenyl and N‑(pyridin‑2‑ylmethyl) in this compound creates a pharmacophore that is not easily captured by single‑position analogs, making direct substitution unreliable without comparative biological data.

Differentiation of 4-Phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide from Structural Analogs


Wnt Pathway Inhibition: Pyridin-2-ylmethyl vs. Phenyl Amides

In a chemical series based on the 1,2,3-thiadiazole-5-carboxamide (TDZ) core, compounds with heterocyclic amide substituents demonstrated superior Wnt pathway inhibition compared to simple phenyl amides. While the exact compound 4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide was not explicitly reported, the SAR indicates that pyridin-2-ylmethyl derivatives achieve sub‑micromolar potency in Wnt reporter assays, whereas the corresponding N‑phenyl analog showed >10‑fold reduced activity [1]. The target compound’s N‑(pyridin‑2‑ylmethyl) group is thus expected to confer potency advantages over N‑aryl or N‑alkyl carboxamides in a Wnt‑dependent context.

Wnt signaling Cancer Hit-to-lead optimization

Plant Disease Control: 4-Phenyl vs. 4-Methyl Substitution

Patents describing 1,2,3-thiadiazole-5-carboxamides as plant disease controlling agents reveal that 4‑phenyl substitution is essential for broad‑spectrum fungicidal activity. For example, N‑(3‑chloro‑4‑methylphenyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide exhibits only moderate activity, while 4‑phenyl derivatives (such as the target compound) are claimed to show >75% control of Phytophthora infestans at 500 ppm in greenhouse tests [1]. The 4‑phenyl group enhances lipophilicity and binding to the fungal target, which the 4‑methyl analog lacks.

Agrochemical Fungicide Plant disease control

IRAK-4 Inhibition: Pyridine vs. Non-Pyridine Amides

The pyridin-2-ylmethyl amide motif is a recognized hinge‑binding group in IRAK‑4 kinase inhibitors. In a Bristol‑Myers Squibb patent covering thiazole/thiadiazole‑substituted pyridines, compounds featuring a pyridin‑2‑ylmethyl carboxamide demonstrated improved IRAK‑4 inhibitory activity (IC50 values < 100 nM) compared to analogs with non‑heterocyclic or meta‑substituted pyridine amides, which typically show IC50 values above 1 μM [1]. The target compound’s ortho‑pyridine nitrogen is optimally positioned for hydrogen bonding with the kinase hinge region, making it a better candidate for IRAK‑4 inhibitor design than its N‑benzyl or N‑phenylpiperazine counterparts.

IRAK-4 kinase Inflammation Autoimmune disease

CYP2E1/CYP2B4 Inhibition: 4-Phenyl Fragment vs. Parent Scaffold

The fragment 4‑phenyl‑1,2,3‑thiadiazole is a known mechanism‑based inhibitor of CYP2B4 and CYP2E1, inhibiting 1‑phenylethanol oxidation by >90% at 100 μM, whereas the unsubstituted 1,2,3‑thiadiazole scaffold shows negligible CYP inhibition . The target compound retains the 4‑phenyl‑1,2,3‑thiadiazole core but adds a carboxamide side chain. Although the modification may alter CYP selectivity, the preserved phenyl substitution suggests the compound could serve as a tool for studying CYP2E1/2B4 interactions, unlike 4‑methyl or 4‑H analogs which lack this activity profile.

Drug metabolism CYP inhibition Pharmacokinetics

Key Applications of 4-Phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide


Wnt Pathway Lead Optimization

The compound’s 1,2,3‑thiadiazole‑5‑carboxamide core and pyridin‑2‑ylmethyl amide match the pharmacophore of a Wnt inhibitor series with sub‑micromolar potency. Procure this compound for hit‑to‑lead chemistry aimed at oncology targets reliant on Wnt signaling, where the pyridin‑2‑ylmethyl group is essential for target engagement [1].

IRAK-4 Kinase Scaffold Hopping

As a thiadiazole analog of patented IRAK‑4 inhibitors, this compound provides a versatile scaffold for kinase selectivity profiling. Use it to explore hinge‑binding interactions and replace thiazole‑based cores in inflammation and autoimmune disease research [2].

Agrochemical Fungicide Development

The 4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide backbone is validated in patents as a plant disease control agent against oomycete pathogens. Test this compound in greenhouse assays against Phytophthora infestans and other crop pathogens where 4‑phenyl substitution confers superior efficacy [3].

Mechanism-Based CYP Inhibition Tool

Leveraging the 4‑phenyl‑1,2,3‑thiadiazole fragment’s known CYP2E1/CYP2B4 inhibitory activity, this compound can be used as a probe to investigate mechanism‑based metabolic inactivation pathways in hepatocyte or microsomal assays, providing a differentiated tool compared to the inactive parent scaffold .

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